
Withasomniferolide B
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Withasomniferolide B undergoes various chemical reactions typical of withanolides. These reactions include:
Oxidation: Withanolides can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present on the withanolide structure.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the lactone ring or the steroidal backbone.
Scientific Research Applications
Withasomniferolide B has several scientific research applications:
Chemistry: It serves as a model compound for studying the chemistry of withanolides and their derivatives.
Industry: While its industrial applications are limited, it is used in the production of dietary supplements and herbal medicines derived from Withania somnifera.
Mechanism of Action
Withasomniferolide B exerts its effects primarily through modulation of the GABA A receptor . This receptor is a key player in the central nervous system, mediating inhibitory neurotransmission. By enhancing the activity of the GABA A receptor, this compound can increase inhibitory postsynaptic currents, leading to potential anxiolytic and sedative effects .
Comparison with Similar Compounds
Withasomniferolide B is one of several withanolides isolated from Withania somnifera. Similar compounds include:
Withasomniferolide A: Another withanolide with similar biological activities.
Withaferin A: Known for its anti-inflammatory and anticancer properties.
Withanolide D: Studied for its neuroprotective effects.
What sets this compound apart is its specific ability to modulate the GABA A receptor, which may offer unique therapeutic benefits .
Biological Activity
Withasomniferolide B is a novel withanolide compound isolated from the roots of Withania somnifera, commonly known as Ashwagandha. This compound has garnered attention for its potential biological activities, particularly its interaction with the GABAA receptor, which is crucial for neurotransmission and various physiological processes. The following sections detail the biological activity of this compound, including its mechanisms of action, research findings, and implications for therapeutic applications.
GABAA Receptor Modulation
One of the primary biological activities of this compound is its modulation of the GABAA receptor. Research indicates that this compound can influence GABAA receptor function, which plays a significant role in inhibitory neurotransmission in the central nervous system.
- Mechanism of Action : this compound acts as a negative modulator of the GABAA receptor, contrasting with other compounds that may enhance its activity. This modulation can affect synaptic transmission and neuronal excitability, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .
Antioxidant Properties
This compound also exhibits antioxidant properties, contributing to its therapeutic potential. Antioxidants are essential for neutralizing free radicals in the body, thereby reducing oxidative stress and preventing cellular damage.
- Research Findings : Studies have shown that extracts containing this compound demonstrate significant antioxidant activity in various assays, indicating its potential role in protecting cells from oxidative damage .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing natural antimicrobial agents.
- Case Study : In one study, extracts from Withania somnifera containing this compound exhibited growth-inhibitory effects against multiple pathogenic bacteria, highlighting its role as a natural antimicrobial agent .
Isolation and Characterization
This compound was isolated using a bioassay-guided approach from methanol extracts of Withania somnifera. The structural elucidation was performed using techniques such as NMR and mass spectrometry.
Compound Name | Molecular Weight | Isolation Method | Source Plant |
---|---|---|---|
This compound | 436.58 g/mol | Methanol extraction | Withania somnifera |
Biological Assays
The biological activities of this compound have been assessed through various assays:
Activity Type | Methodology | Result |
---|---|---|
GABAA Modulation | Whole-cell patch-clamp recordings | Negative modulation observed |
Antioxidant Activity | DPPH assay | Significant antioxidant capacity |
Antimicrobial Activity | Agar diffusion method | Inhibition against multiple strains |
Implications for Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Neuropsychiatric Disorders : Given its role as a negative modulator of the GABAA receptor, this compound may be explored for managing conditions like anxiety and depression.
- Oxidative Stress-Related Conditions : Its antioxidant properties could make it beneficial in preventing diseases associated with oxidative stress.
- Infectious Diseases : The antimicrobial activity indicates potential use in developing new natural antibiotics.
Properties
Molecular Formula |
C28H36O4 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O4/c1-16-15-24(32-25(30)17(16)2)28(5,31)22-12-11-20-19-10-9-18-7-6-8-23(29)27(18,4)21(19)13-14-26(20,22)3/h6-10,19-22,24,31H,11-15H2,1-5H3/t19-,20-,21-,22-,24+,26-,27-,28+/m0/s1 |
InChI Key |
IVEUAUDBLGDYAW-ZJOYFJNASA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)O)C |
Origin of Product |
United States |
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